molecular formula C15H21N3O2S B267493 N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide

N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide

カタログ番号 B267493
分子量: 307.4 g/mol
InChIキー: FKUPRKNYFUUEKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential use in cancer therapy and metabolic disorders.

作用機序

N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of downstream metabolites, such as α-ketoglutarate, which are important for cell proliferation and survival.
Biochemical and Physiological Effects:
N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has been shown to induce apoptosis and inhibit tumor growth in preclinical models of cancer. It has also been shown to decrease fatty acid synthesis and improve glucose metabolism in metabolic disorders. However, N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide can also have off-target effects, such as inhibition of other enzymes involved in glutamine metabolism, which can lead to toxicity.

実験室実験の利点と制限

N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide is a potent and specific inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer and metabolic disorders. However, N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide can also have off-target effects, which can complicate data interpretation. Additionally, N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

将来の方向性

For N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide research include the development of more potent and selective inhibitors, investigation of combination therapies, and exploration of its role in other diseases.

合成法

N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of 3-aminobenzoic acid with butan-2-ol and propanoyl isothiocyanate, followed by further reactions with thionyl chloride and ammonia. The final product is obtained through recrystallization and purification steps.

科学的研究の応用

N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. Glutaminase is overexpressed in many cancer cells, and its inhibition by N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has been shown to induce apoptosis and inhibit tumor growth in preclinical models. N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide has also been studied for its potential use in metabolic disorders, such as obesity and diabetes, as glutaminase inhibition can lead to decreased fatty acid synthesis and improved glucose metabolism.

特性

製品名

N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide

分子式

C15H21N3O2S

分子量

307.4 g/mol

IUPAC名

N-butan-2-yl-3-(propanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C15H21N3O2S/c1-4-10(3)16-14(20)11-7-6-8-12(9-11)17-15(21)18-13(19)5-2/h6-10H,4-5H2,1-3H3,(H,16,20)(H2,17,18,19,21)

InChIキー

FKUPRKNYFUUEKD-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)CC

正規SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)CC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。